Lower Predicted Lipophilicity (XLogP3 3.1) Versus Ethyl Ester and Benzyl‑Unsubstituted Methyl Ester Analogs Improves Aqueous Solubility Potential
The target compound exhibits a computed XLogP3 of 3.1, which is 0.18 log units lower than the ethyl ester analog (ACD/LogP 3.28) and 0.13 log units lower than the benzyl‑unsubstituted methyl ester analog (LogP 3.23) [1]. The reduced lipophilicity arises from the presence of the para‑amino substituent on the benzyl ring, increasing polarity and hydrogen bond donor capacity relative to the unsubstituted benzyl analog .
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 3.1 (PubChem) |
| Comparator Or Baseline | Ethyl 2-amino-5-(4-aminobenzyl)benzoate (CAS 66037‑55‑6): ACD/LogP 3.28; Methyl 2‑amino‑5‑benzylbenzoate (CAS 862671‑77‑0): LogP 3.23 |
| Quantified Difference | 0.18 lower than ethyl ester; 0.13 lower than benzyl‑unsubstituted methyl ester |
| Conditions | Computed XLogP3 (PubChem) vs. ACD/LogP (ChemSpider) and Cheminformatics LogP (Chemsrc); different prediction algorithms used; direct head‑to‑head experimental logP data are not available. |
Why This Matters
Lower logP correlates with higher aqueous solubility, which can impact reaction homogeneity in aqueous systems, extraction behavior, and the solubility profile of downstream products.
- [1] PubChem Compound Summary for CID 104025: XLogP3 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/104025 (accessed 2026-05-01). View Source
